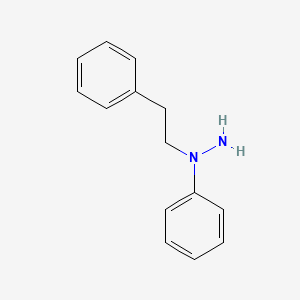

Hydrazine, 1-phenyl-1-(2-phenylethyl)-

Description

Overview of Substituted Hydrazines in Organic and Medicinal Chemistry Research

Substituted hydrazines are a class of organic compounds derived from hydrazine (B178648) (N₂H₄) where one or more hydrogen atoms have been replaced by organic groups, such as alkyl or aryl substituents. organic-chemistry.org These molecules are of immense interest due to their versatile reactivity and the wide array of biological activities they can exhibit. In organic synthesis, they serve as crucial building blocks and intermediates for constructing complex molecules, particularly nitrogen-containing heterocycles. acs.org A notable application is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are prevalent motifs in pharmaceuticals and natural products. acs.org

The utility of substituted hydrazines extends significantly into medicinal chemistry. The N-N bond and the presence of nitrogen lone pairs allow these compounds to interact with various biological targets. Historically, hydrazine derivatives have been developed into successful therapeutic agents. For instance, phenelzine (B1198762) is a well-known monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic. drugbank.comwikipedia.org The structural modifications on the hydrazine core allow for the fine-tuning of a compound's pharmacological profile, leading to the development of drugs with activities ranging from antimicrobial and anticonvulsant to anticancer and anti-inflammatory properties. The ability to readily modify the substituents on the hydrazine scaffold makes it a privileged structure in the design and discovery of new therapeutic agents. nih.gov

Modern synthetic methods continue to expand the toolkit for creating novel substituted hydrazines. Techniques like reductive hydrazination allow for the efficient one-pot synthesis of 1,1-disubstituted hydrazines from various aldehydes and ketones, offering a direct route to these valuable compounds. acs.orgorganic-chemistry.org

Significance of the 1-phenyl-1-(2-phenylethyl)hydrazine Scaffold in Academic Investigations

While direct academic research on Hydrazine, 1-phenyl-1-(2-phenylethyl)- is not extensively documented in publicly available literature, the significance of its structural components can be inferred from related compounds and general chemical principles. This molecule is a 1,1-disubstituted hydrazine, featuring both a phenyl group and a 2-phenylethyl group attached to the same nitrogen atom.

The substituents themselves are of considerable interest:

Phenyl Group: The direct attachment of a phenyl ring to the hydrazine nitrogen introduces aromaticity and electronic effects that can stabilize the molecule and influence its participation in reactions.

2-Phenylethyl Group: This group is famously a core component of the drug phenelzine (which is 1-(2-phenylethyl)hydrazine). wikipedia.org The phenylethyl moiety is a known pharmacophore that interacts with monoamine oxidase enzymes. drugbank.com Its presence in the 1-phenyl-1-(2-phenylethyl)hydrazine structure suggests a potential for investigation into related neurological or enzymatic activities.

The combination of these groups on a single hydrazine nitrogen creates a unique three-dimensional structure. The molecule can be viewed as an analog of phenelzine, but with a phenyl group added to the substituted nitrogen. This addition would significantly alter its steric bulk, lipophilicity, and electronic properties compared to its simpler relative, potentially leading to different biological activities or selectivities. nih.gov Academic investigations into this scaffold could therefore focus on comparing its properties to more well-studied hydrazines to understand the structure-activity relationships conferred by the specific 1,1-disubstitution pattern.

Below is a table detailing the known properties of the compound.

| Property | Value |

| CAS Number | 65249-04-9 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 1-phenyl-1-(2-phenylethyl)hydrazine |

Structure

3D Structure

Properties

CAS No. |

65249-04-9 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-phenyl-1-(2-phenylethyl)hydrazine |

InChI |

InChI=1S/C14H16N2/c15-16(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12,15H2 |

InChI Key |

AORSMXGTRACRRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)N |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1 Phenyl 1 2 Phenylethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 1-phenyl-1-(2-phenylethyl)hydrazine, both ¹H and ¹³C NMR would provide definitive information about its unique structural arrangement.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 1-phenyl-1-(2-phenylethyl)hydrazine is expected to show distinct signals corresponding to the protons of the phenyl ring, the phenylethyl group, and the hydrazine (B178648) moiety.

Aromatic Protons: The ten protons on the two phenyl rings would likely appear as complex multiplets in the range of δ 7.0-7.4 ppm.

Ethyl Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the phenylethyl substituent would present as two triplets, integrating to two protons each. The methylene group adjacent to the phenyl ring is expected around δ 2.9 ppm, while the one bonded to the nitrogen atom would be shifted slightly downfield, likely in the δ 3.2-3.4 ppm range.

Hydrazine Protons: The two protons of the terminal amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but could be expected in the δ 3.5-4.5 ppm range.

For comparison, the related isomer Phenelzine (B1198762) ((2-phenylethyl)hydrazine) shows multiplets for the aromatic protons between δ 7.25-7.34 ppm and triplets for the two methylene groups at δ 3.32-3.37 ppm and δ 2.93-2.98 ppm. The parent compound, Phenylhydrazine (B124118), shows aromatic proton signals at approximately δ 7.21 ppm and δ 6.80 ppm, with the NH₂ protons appearing around δ 4.0 ppm in CDCl₃. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1-phenyl-1-(2-phenylethyl)hydrazine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (C₆H₅-N) | 7.0 - 7.4 | Multiplet | 5H |

| Phenyl H (C₆H₅-CH₂) | 7.0 - 7.4 | Multiplet | 5H |

| N-CH₂ | 3.2 - 3.4 | Triplet | 2H |

| Ph-CH₂ | ~2.9 | Triplet | 2H |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-phenyl-1-(2-phenylethyl)hydrazine, distinct signals are expected for the aromatic and aliphatic carbons.

Aromatic Carbons: The two phenyl rings would give rise to a series of signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (ipso-carbon) would be the most deshielded.

Aliphatic Carbons: The two methylene carbons of the ethyl bridge would appear in the upfield region of the spectrum, likely between δ 30-60 ppm.

Data from related compounds, such as 1,1-diphenylhydrazine, show aromatic carbon signals at δ 148.5, 128.9, 120.6, and 112.9 ppm. The parent Phenylhydrazine displays signals at approximately 150.5, 128.9, 120.1, and 112.5 ppm. chemicalbook.com These values help to approximate the expected shifts for the N-phenyl group in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-phenyl-1-(2-phenylethyl)hydrazine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, C-N) | ~145-150 |

| Aromatic C (ipso, C-CH₂) | ~138-142 |

| Aromatic C (ortho, meta, para) | 110 - 130 |

| N-CH₂ | ~50-60 |

| Ph-CH₂ | ~30-40 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectra of 1-phenyl-1-(2-phenylethyl)hydrazine would be characterized by vibrations of the N-H, C-H, C=C, and C-N bonds.

N-H Stretching: The -NH₂ group is expected to show symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹. aip.orgaip.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range.

The IR spectrum of the parent Phenylhydrazine shows a broad absorption peak around 3332 cm⁻¹ assigned to N-H stretching. researchgate.net Studies on other substituted hydrazines confirm these general assignments. aip.orgaip.orgacs.org

Table 3: Characteristic IR Absorption Bands Predicted for 1-phenyl-1-(2-phenylethyl)hydrazine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| N-H (amine) | Bending | 1600 - 1650 |

| C=C (aromatic) | Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 1-phenyl-1-(2-phenylethyl)hydrazine is expected to be dominated by absorptions from the two phenyl chromophores. The presence of the nitrogen atom with its lone pair of electrons adjacent to a phenyl ring can influence these transitions. Typically, phenyl groups exhibit a strong absorption band (E-band) around 200 nm and a weaker, fine-structured band (B-band) around 250-270 nm. myskinrecipes.comnih.gov

The UV spectrum of Phenylethyl alcohol, which contains the phenylethyl moiety, shows absorption maxima at approximately 252, 258, and 264 nm. nist.govnih.govnist.gov Phenylhydrazine itself exhibits a maximum absorption around 240 nm and a shoulder at 280 nm. It is anticipated that 1-phenyl-1-(2-phenylethyl)hydrazine would display a composite spectrum with maxima in the 240-270 nm range, reflecting contributions from both the N-phenyl and C-phenyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 1-phenyl-1-(2-phenylethyl)hydrazine (C₁₄H₁₆N₂), the molecular weight is 212.29 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 212. Key fragmentation pathways for amines and aromatic compounds would likely be observed. libretexts.orgmiamioh.edu

Nitrogen Rule: The molecular ion peak at an even mass (212) is consistent with the presence of an even number of nitrogen atoms (two), as dictated by the nitrogen rule. whitman.edu

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a benzyl (B1604629) radical (C₇H₇•) to form an ion at m/z = 121 (C₇H₉N₂⁺).

Benzylic Cleavage: A very prominent peak is expected at m/z = 91, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), formed by cleavage of the bond between the two ethyl carbons.

Loss of NH₂: Loss of the terminal amino group (•NH₂) would result in a fragment at m/z = 196.

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺), is also expected.

The mass spectrum of the related compound Phenelzine (MW 136.19) shows a prominent peak at m/z = 105 and another significant peak at m/z = 91, corresponding to the tropylium ion. nist.govnih.govt3db.ca

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-phenyl-1-(2-phenylethyl)hydrazine

| m/z | Proposed Fragment Ion | Formula |

| 212 | Molecular Ion [M]⁺ | [C₁₄H₁₆N₂]⁺ |

| 121 | [M - C₇H₇]⁺ | [C₇H₉N₂]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-Ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for 1-phenyl-1-(2-phenylethyl)hydrazine has been found in the surveyed literature, studies on derivatives like phenylhydrazones offer valuable insights into the likely solid-state structure. researchgate.net

For example, the crystal structure of acetaldehyde (B116499) phenylhydrazone reveals that molecules are linked by weak intermolecular N–H···N hydrogen bonds, forming chain-like structures. acs.org Similar hydrogen bonding involving the terminal -NH₂ group would be expected in the crystal lattice of 1-phenyl-1-(2-phenylethyl)hydrazine, influencing its packing and physical properties. The geometry around the substituted nitrogen atom is expected to be trigonal pyramidal. Analysis of phenylhydrazone derivatives often shows that they crystallize in common space groups like P-1, indicating a densely packed structure. researchgate.netnih.gov A full crystallographic analysis would precisely determine the torsion angles of the ethyl bridge and the orientation of the two phenyl rings relative to each other.

Advanced Spectroscopic and Analytical Techniques

Advanced analytical methods are crucial for the unambiguous structural elucidation and characterization of chemical compounds. Techniques such as Electron Spin Resonance (ESR) spectroscopy, thermal analysis, and elemental composition analysis provide invaluable information regarding the electronic structure, stability, and purity of a substance. However, a thorough search of scientific literature indicates that specific experimental data for 1-phenyl-1-(2-phenylethyl)hydrazine using these techniques has not been reported.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. For a molecule like 1-phenyl-1-(2-phenylethyl)hydrazine, ESR spectroscopy would be applicable if the molecule were to form a stable radical cation or if it were to exist in a paramagnetic state. This could potentially occur through oxidation or under specific experimental conditions. An ESR spectrum would provide data on the g-factor and hyperfine coupling constants, offering insights into the distribution of the unpaired electron's density within the molecule.

Despite the theoretical applicability of this technique, no experimental ESR or EPR spectra for 1-phenyl-1-(2-phenylethyl)hydrazine or its derivatives are available in the current scientific literature.

Thermal Analysis Techniques (e.g., Differential Thermal Analysis, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. DTA can detect phase transitions such as melting and boiling points, as well as exothermic or endothermic events like decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability of a material and to study its decomposition patterns.

For 1-phenyl-1-(2-phenylethyl)hydrazine, DTA and TGA would provide critical information about its melting point, boiling point, and decomposition temperature and profile, which are essential data points for assessing its thermal stability. However, no published studies containing DTA or TGA data for this specific compound could be located.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For an organic compound like 1-phenyl-1-(2-phenylethyl)hydrazine, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen. The results are then compared to the theoretical percentages calculated from its molecular formula (C₁₄H₁₆N₂) to confirm the compound's identity and assess its purity.

The theoretical elemental composition of 1-phenyl-1-(2-phenylethyl)hydrazine is:

Carbon (C): 79.21%

Hydrogen (H): 7.60%

Nitrogen (N): 13.20%

While this theoretical data can be calculated, no experimentally determined elemental analysis data for 1-phenyl-1-(2-phenylethyl)hydrazine has been published in peer-reviewed journals or is available in accessible databases. Such data would typically be reported in the characterization section of a paper describing the synthesis of the compound.

Data Tables

Due to the absence of experimental data in the scientific literature, the following tables are presented with theoretical values where applicable, and experimental data fields are marked as "Not Available."

Table 1: Theoretical Elemental Composition of 1-phenyl-1-(2-phenylethyl)hydrazine

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 12.011 | 212.29 | 79.21 | Not Available |

| Hydrogen | H | 1.008 | 212.29 | 7.60 | Not Available |

| Nitrogen | N | 14.007 | 212.29 | 13.20 | Not Available |

Table 2: Summary of Advanced Spectroscopic and Analytical Data

| Technique | Parameter | Observed Values |

| Electron Spin Resonance (ESR) | g-factor | Not Available |

| Hyperfine Coupling Constants | Not Available | |

| Thermal Analysis (DTA/TGA) | Melting Point | Not Available |

| Decomposition Temperature | Not Available |

While the chemical structure of 1-phenyl-1-(2-phenylethyl)hydrazine is known, a comprehensive experimental characterization using advanced spectroscopic and analytical techniques such as ESR, DTA, TGA, and elemental analysis is not documented in the public domain. The information required to fulfill the specified sections of the article is not available in the scientific literature. Further research is needed to determine these fundamental properties of the compound.

Chemical Reactivity and Transformation Mechanisms of 1 Phenyl 1 2 Phenylethyl Hydrazine

Reaction Mechanisms Involving the Hydrazine (B178648) Moiety

The hydrazine functional group is characterized by its nucleophilicity and its ability to participate in various condensation and reduction reactions. However, the substitution pattern of 1-phenyl-1-(2-phenylethyl)hydrazine imposes significant constraints on these typical reaction pathways.

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic example of nucleophilic addition, leading to the formation of a hydrazone. nih.govlibretexts.orgyoutube.com The general mechanism proceeds via the attack of the nucleophilic nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This intermediate then undergoes dehydration to yield the final hydrazone product, which contains a carbon-nitrogen double bond (C=N). researchgate.net

The rate-limiting step of this reaction is pH-dependent. Under neutral or slightly acidic conditions, the dehydration of the carbinolamine intermediate is typically the slowest step. nih.gov

Table 1: Steric Factors Influencing Hydrazone Formation

| Hydrazine Derivative | Substituents on Nitrogen | Expected Relative Rate of Reaction with Acetone (B3395972) |

|---|---|---|

| Hydrazine | -H, -H | Fastest |

| Phenylhydrazine (B124118) | -H, -Phenyl | Intermediate |

| 1,1-Dimethylhydrazine | -CH₃, -CH₃ | Slow |

Note: This table presents a qualitative comparison based on steric hindrance principles.

The Wolff-Kishner reduction is a fundamental organic reaction used to convert the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (-CH₂-). wikipedia.orgorganic-chemistry.org The reaction traditionally involves two main stages:

Formation of a hydrazone by reacting the carbonyl compound with hydrazine. libretexts.orgbyjus.com

Treatment of the hydrazone with a strong base (like potassium hydroxide) at high temperatures, which leads to the elimination of nitrogen gas (N₂) and the formation of the corresponding alkane. libretexts.orgbyjus.compharmaguideline.com

The mechanism for the second stage requires the presence of protons on the terminal nitrogen of the hydrazone intermediate. A strong base removes one of these weakly acidic N-H protons, initiating a sequence of steps that culminates in the release of N₂ gas and the formation of a carbanion, which is then protonated by the solvent. wikipedia.orgpressbooks.pub

Crucially, 1-phenyl-1-(2-phenylethyl)hydrazine is a 1,1-disubstituted hydrazine. While it can react with a carbonyl to form a hydrazone, the resulting intermediate lacks the necessary N-H protons on the terminal nitrogen atom for the subsequent base-catalyzed elimination steps. Therefore, Hydrazine, 1-phenyl-1-(2-phenylethyl)- cannot be used as a reagent in the classical Wolff-Kishner reduction to deoxygenate carbonyl compounds.

The Wharton reaction transforms α,β-epoxy ketones into allylic alcohols using hydrazine. wikipedia.org This reaction is considered an extension of the Wolff-Kishner reduction. The mechanism begins with the formation of a hydrazone from the reaction of the ketone with hydrazine. wikipedia.org This intermediate then undergoes a rearrangement and decomposition, evolving nitrogen gas to form the allylic alcohol product. The final decomposition can proceed through either an ionic or a radical pathway, depending on the reaction conditions. wikipedia.org

Similar to the Wolff-Kishner reduction, the Wharton reaction typically employs hydrazine or hydrazine hydrate. The specific mechanism relies on the formation of a hydrazone that can undergo subsequent proton transfers and rearrangement. The structure of a hydrazone derived from 1-phenyl-1-(2-phenylethyl)hydrazine would not be suitable for the required mechanistic steps of the Wharton reaction. Consequently, this compound is not an appropriate reagent for this transformation.

Hydrazine derivatives are known to undergo metabolic or chemical oxidation to form reactive intermediates, including free radicals. nih.govresearchgate.net The oxidative activation of compounds like phenylhydrazine and phenylethylhydrazine can generate carbon-centered or nitrogen-centered radicals. nih.govresearchgate.net

It is plausible that 1-phenyl-1-(2-phenylethyl)hydrazine could also participate in free radical pathways. One-electron oxidation of the hydrazine moiety could lead to the formation of a radical cation. Subsequent loss of a proton could yield a hydrazyl radical. These highly reactive species can participate in various reactions, including:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, initiating chain reactions.

Addition to Double Bonds: Radical species can add across π-systems, such as those in alkenes or aromatic rings.

Dimerization or Disproportionation: Two radicals can combine (dimerize) or react in a way that one is oxidized and the other is reduced (disproportionation).

The formation of these radicals is often mediated by enzymatic systems or transition metal ions. researchgate.net For instance, the metabolism of 2-phenylethylhydrazine has been shown to produce carbon radicals that can cause DNA strand scission. nih.gov Similarly, phenylhydrazine metabolism can lead to the formation of phenyl radicals. researchgate.net These findings suggest that the phenyl and phenylethyl components of 1-phenyl-1-(2-phenylethyl)hydrazine could both be sources of distinct radical species under oxidative conditions.

Reaction Kinetics and Mechanistic Studies

Kinetic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the influence of various factors on reaction speed.

The formation of a hydrazone from a hydrazine and a carbonyl compound is a reversible reaction that is subject to catalysis by both acids and bases. nih.gov Kinetic studies have shown that the rate of hydrazone formation is highly dependent on the pH of the reaction medium. The maximum rate is typically observed in a weakly acidic environment (pH ~4.5). ljmu.ac.ukrsc.org

The reaction mechanism involves two principal steps:

Nucleophilic attack of the hydrazine on the carbonyl to form a tetrahedral carbinolamine intermediate.

Acid- or base-catalyzed dehydration of the intermediate to form the hydrazone.

At neutral pH, the breakdown of the tetrahedral intermediate to eliminate water is often the rate-limiting step. nih.gov The rate of this step can be accelerated by the presence of intramolecular acid/base groups that can facilitate proton transfer. nih.govljmu.ac.uk

For 1-phenyl-1-(2-phenylethyl)hydrazine, several factors would influence the kinetics of hydrazone formation:

Steric Effects: As previously mentioned, the bulky substituents on the nitrogen atom would sterically hinder the initial nucleophilic attack, decreasing the rate constant for the first step.

Electronic Effects: The phenyl group is weakly deactivating, slightly reducing the nucleophilicity of the amino group.

Concentration: The reaction rate is dependent on the concentrations of both the hydrazine and the carbonyl compound.

Table 2: Factors Affecting the Rate of Hydrazone Formation

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| pH | Optimal around 4.5 | Balances the need for carbonyl activation (protonation) and sufficient concentration of the free hydrazine nucleophile. ljmu.ac.ukrsc.org |

| Steric Hindrance (Hydrazine) | Decreases rate | Bulky groups on the hydrazine (e.g., phenyl, phenylethyl) impede the nucleophilic attack on the carbonyl carbon. |

| Steric Hindrance (Carbonyl) | Decreases rate | Bulky groups on the carbonyl compound hinder the approach of the nucleophile. |

| Electronic Effects | Electron-donating groups on the hydrazine increase the rate; electron-withdrawing groups decrease it. | Affects the nucleophilicity of the attacking nitrogen atom. |

| Catalysts | Aniline (B41778) and its derivatives can act as nucleophilic catalysts. | Accelerates the dehydration of the carbinolamine intermediate. nih.gov |

Mechanistic Investigations of Hydrazine Decomposition and Transformations

The stability of the nitrogen-nitrogen bond is central to the chemistry of hydrazines. Its decomposition can be initiated through thermal, oxidative, or catalytic means, often involving radical intermediates or cleavage of the N-N bond.

Catalytic and Thermal Decomposition Pathways: The decomposition of hydrazine and its derivatives is a subject of significant interest, particularly in the context of propellants and hydrogen storage. rsc.orgrsc.org Catalytic decomposition, often employing transition metals like iridium, can proceed through two primary pathways:

Dehydrogenation: N-H bond cleavage to produce H2 and N2.

N-N Bond Scission: Cleavage of the nitrogen-nitrogen bond to yield ammonia (B1221849) (NH3) and N2. rsc.orgnih.gov

Studies on iridium surfaces show that hydrazine decomposition preferentially starts with an initial N-N bond scission, followed by dehydrogenation steps. rsc.orgcore.ac.uk For 1-phenyl-1-(2-phenylethyl)hydrazine, a similar catalytic process would likely involve initial adsorption onto the metal surface. The bulky phenyl and phenylethyl substituents would sterically influence this interaction and could affect the relative rates of N-N versus N-H bond cleavage.

Thermal decomposition, in the absence of a catalyst, typically requires higher temperatures and proceeds via radical mechanisms. caltech.edu The process is believed to initiate with the homolytic cleavage of the weakest bond. For 1-phenyl-1-(2-phenylethyl)hydrazine, this would be the N-N bond, leading to the formation of a nitrogen-centered radical.

Oxidative Transformations: Phenylhydrazines are susceptible to oxidation, a reaction that can be accelerated by light and heat. nih.gov This process is often initiated by a one-electron oxidation to form a hydrazyl radical. This reactive intermediate can then undergo further reactions, including decomposition with the evolution of nitrogen gas to generate carbon-centered radicals (phenyl and phenylethyl radicals). These radicals can then react with other molecules or solvents. The reaction of 1-acetyl-2-phenylhydrazine (B92900) with oxyhemoglobin, for instance, has been shown to produce phenyl radicals. nih.gov A similar oxidative mechanism can be postulated for 1-phenyl-1-(2-phenylethyl)hydrazine, leading to the formation of radicals that drive its transformation.

Electrophilic and Condensation Reactions of Phenyl-Substituted Hydrazines

The reactivity of 1-phenyl-1-(2-phenylethyl)hydrazine is largely dictated by the phenylhydrazine moiety. The terminal primary amine group (-NH2) is strongly nucleophilic, while the phenyl group allows the molecule to participate in unique electrophilic-type coupling reactions after activation.

Condensation Reactions with Carbonyl Compounds: A hallmark reaction of primary hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction is a classic nucleophilic addition to the carbonyl carbon, followed by dehydration. researchgate.net For 1-phenyl-1-(2-phenylethyl)hydrazine, the reaction proceeds via the attack of the terminal nitrogen atom on the electrophilic carbonyl carbon, forming a hemiaminal intermediate which then eliminates a molecule of water to yield the corresponding N,N-disubstituted hydrazone. uchile.cllookchem.com

This condensation is the foundational step for one of the most important reactions in heterocyclic chemistry: the Fischer Indole (B1671886) Synthesis . thermofisher.combyjus.com In this acid-catalyzed reaction, the initially formed phenylhydrazone undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to produce a substituted indole ring. wikipedia.orgjk-sci.comalfa-chemistry.com The use of a 1,1-disubstituted hydrazine like 1-phenyl-1-(2-phenylethyl)hydrazine in this synthesis would result in an indole with the 2-phenylethyl group substituted on the indole nitrogen.

| Reaction Type | Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Aldehyde or Ketone | Acidic or neutral, often in alcohol | Phenylhydrazone | researchgate.net |

| Fischer Indole Synthesis | Aldehyde or Ketone | Brønsted or Lewis Acid (e.g., HCl, ZnCl₂, PPA) | Substituted Indole | thermofisher.comwikipedia.org |

| Cyclothiomethylation | Formaldehyde, H₂S | Acidic or alkaline medium | Thiadiazolidine derivatives | researchgate.net |

Arylhydrazines in Electrophilic Cross-Coupling Reactions: While the hydrazine group is inherently nucleophilic, modern synthetic methods have utilized phenylhydrazines as precursors for electrophilic arylating agents in cross-coupling reactions. researchgate.netresearchgate.net These reactions proceed via the in-situ generation of highly reactive intermediates from the phenylhydrazine.

One such mechanism involves a Base-Promoted Homolytic Aromatic Substitution (BHAS). nih.gov In this process, the phenylhydrazine is thought to generate an aryl radical, which then engages in the C-H arylation of an aromatic substrate. This provides a powerful, metal-free method for forming biaryl compounds.

Alternatively, palladium-catalyzed cross-coupling reactions can utilize arylhydrazines as aryl donors. researchgate.netdntb.gov.ua The mechanism is believed to involve the oxidative addition of a palladium(0) catalyst into the N-H or N-N bond, or the formation of a diazene (B1210634) intermediate which then enters the catalytic cycle. researchgate.net This leads to the extrusion of dinitrogen and the formation of an arylpalladium(II) species, which can then couple with various partners like boronic acids (Suzuki coupling), alkenes, or participate in C-H functionalization. researchgate.netnih.gov This novel reactivity transforms the nucleophilic hydrazine into a versatile electrophilic coupling partner.

| Reaction Type | Coupling Partner | Key Reagents/Catalyst | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Unactivated Arenes | Base (e.g., t-BuOK) | Base Promoted Homolytic Aromatic Substitution (BHAS) via aryl radicals | nih.gov |

| Suzuki-type Coupling | Arylboronic Acids | Pd Catalyst, Base | C-N bond cleavage, generation of Aryl-Pd(II) intermediate | researchgate.net |

| Denitrogenative Coupling | Aryl Halides | Pd Catalyst, Ligand (e.g., BINAP) | Formation of diazene intermediate, loss of N₂ | researchgate.net |

Derivatization and Synthetic Utility of 1 Phenyl 1 2 Phenylethyl Hydrazine

Applications in Advanced Organic Synthesis

Substituted hydrazines, including 1-phenyl-1-(2-phenylethyl)hydrazine and its analogues, are fundamental reagents in the field of organic chemistry. researchgate.net Their primary application lies in their capacity as precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core scaffolds in many natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov The reactivity of the hydrazine (B178648) moiety enables its participation in various cyclization and condensation reactions, providing efficient pathways to complex molecular architectures. researchgate.net

Transition metal-catalyzed reactions, in particular, have emerged as a powerful tool for constructing nitrogen heterocycles using hydrazine derivatives. researchgate.net These methods often involve C-H bond activation and annulation strategies, characterized by high yields and mild reaction conditions. researchgate.net The ability to direct these reactions allows for the regioselective synthesis of valuable compounds like indoles and other fused ring systems. The versatility of hydrazines as synthons makes them indispensable in medicinal chemistry and drug discovery for creating novel molecular entities. nih.gov

Synthesis of Diverse Heterocyclic Compounds Utilizing Hydrazine, 1-phenyl-1-(2-phenylethyl)- and Analogues

The nucleophilic nature of the hydrazine functional group is pivotal for its role in synthesizing a variety of heterocyclic rings through cyclocondensation reactions with suitable electrophilic partners.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are widely recognized for their presence in numerous pharmaceuticals. nih.govijnrd.org The most common and direct method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. ijnrd.org

Another prevalent strategy involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. nih.govnih.gov This reaction typically proceeds through the formation of a pyrazoline intermediate, which can then be oxidized in situ to the corresponding aromatic pyrazole. nih.gov Microwave-assisted synthesis has also been developed as an efficient method for producing trisubstituted pyrazoles by reacting hydrazines with metal-diketone complexes, often without the need for a base or other additives. nih.gov These methods are broadly applicable to various substituted hydrazines, including analogues of 1-phenyl-1-(2-phenylethyl)hydrazine, to generate diverse pyrazole structures.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Various Phenylhydrazines This table illustrates a general synthetic method where different substituted phenylhydrazines react under specific conditions to yield pyrazole derivatives. The yields demonstrate the versatility of the reaction.

| Entry | Phenylhydrazine (B124118) Substituent | Product | Yield (%) |

| 1 | H | 1,3,5-Triphenyl-1H-pyrazole | 96 |

| 2 | 4-F | 1-(4-Fluorophenyl)-3,5-diphenyl-1H-pyrazole | 94 |

| 3 | 4-Cl | 1-(4-Chlorophenyl)-3,5-diphenyl-1H-pyrazole | 95 |

| 4 | 4-Br | 1-(4-Bromophenyl)-3,5-diphenyl-1H-pyrazole | 92 |

| 5 | 4-CH3 | 1-(4-Tolyl)-3,5-diphenyl-1H-pyrazole | 93 |

| 6 | 4-OCH3 | 1-(4-Methoxyphenyl)-3,5-diphenyl-1H-pyrazole | 90 |

Data sourced from a study on direct N-heterocyclization of hydrazines. nih.gov

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. Depending on the relative positions of the heteroatoms, several isomers exist, with 1,3,4-oxadiazoles and 1,2,4-oxadiazoles being common targets in medicinal chemistry.

The synthesis of 1,3,4-oxadiazoles often begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. jchemrev.com This is achieved by reacting an ester with hydrazine hydrate. The resulting acid hydrazide can then undergo cyclization with various reagents. For example, reaction with carbon disulfide followed by oxidative cyclization or reaction with an acyl chloride followed by dehydration yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. jchemrev.comijper.org

The synthesis of 1,2,4-oxadiazoles typically involves the condensation of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. beilstein-journals.orgnih.gov While 1-phenyl-1-(2-phenylethyl)hydrazine is not a direct precursor, its derivatives could be incorporated into molecules that are then used in these synthetic routes.

s-Triazines (1,3,5-triazines) are six-membered heterocyclic compounds with three nitrogen atoms. Their synthesis often starts from the commercially available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com The three chlorine atoms on the triazine ring can be substituted sequentially by various nucleophiles.

A common synthetic strategy involves the stepwise reaction of cyanuric chloride with different amines and then with a hydrazine derivative. researchgate.netmdpi.com The resulting hydrazinyl-s-triazine is a key intermediate that can be further modified. nih.govresearchgate.net For instance, condensation of this intermediate with aldehydes or ketones yields s-triazine hydrazone derivatives. nih.gov Alternatively, reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) can be used to introduce a pyrazole ring, creating complex hybrid heterocyclic systems. mdpi.commdpi.com

Table 2: Representative Multi-step Synthesis of s-Triazine Derivatives This table outlines the general pathway for creating complex s-triazine structures, where a hydrazine derivative is introduced as a key building block.

| Step | Starting Material | Reagent | Product |

| 1 | Cyanuric Chloride | Amine 1 (e.g., Aniline) | 2-Anilino-4,6-dichloro-s-triazine |

| 2 | 2-Anilino-4,6-dichloro-s-triazine | Amine 2 (e.g., Piperidine) | 2-Anilino-4-piperidino-6-chloro-s-triazine |

| 3 | 2-Anilino-4-piperidino-6-chloro-s-triazine | Hydrazine Hydrate | 2-Anilino-4-piperidino-6-hydrazinyl-s-triazine |

| 4 | 2-Anilino-4-piperidino-6-hydrazinyl-s-triazine | Acetylacetone | 2-Anilino-4-piperidino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine |

Based on synthetic schemes described in the literature. mdpi.com

The synthetic utility of hydrazines extends to a broad range of other nitrogen-containing heterocycles. For example, the Fischer indole (B1671886) synthesis is a classic reaction that uses a phenylhydrazine and an aldehyde or ketone to produce an indole ring system under acidic conditions. Furthermore, hydrazines are used in the synthesis of pyrimidines, pyridazinones, and triazoles, highlighting their importance as versatile precursors in heterocyclic chemistry. nih.govglobethesis.combeilstein-journals.org

Formation of Schiff Bases and Hydrazone Derivatives

One of the most fundamental reactions of hydrazines, including 1-phenyl-1-(2-phenylethyl)hydrazine, is their condensation with carbonyl compounds. The reaction of a primary amine group of a hydrazine with an aldehyde or a ketone results in the formation of a hydrazone, which is a subclass of Schiff bases, characterized by a carbon-nitrogen double bond (C=N). chemrxiv.org

This reaction is typically carried out in an alcohol solvent, often with a catalytic amount of acid, to produce the hydrazone derivative in high yield. derpharmachemica.comnih.gov The formation of hydrazones is a powerful derivatization technique, as it introduces a new functional group and can significantly alter the chemical properties of the parent molecule. These derivatives themselves are valuable intermediates for further synthetic transformations, such as cyclization reactions or as ligands in coordination chemistry. researchgate.net

Table 3: Synthesis of Hydrazone Derivatives (Schiff Bases) from Phenylhydrazine This table shows examples of the condensation reaction between phenylhydrazine and various aromatic aldehydes to form hydrazone derivatives.

| Entry | Aldehyde | Solvent | Reaction Time (hr) | Product | Yield (%) |

| 1 | Benzaldehyde | Ethanol | 14 | (E)-2-benzylidene-1-phenylhydrazine | 65 |

| 2 | Salicylaldehyde | Ethanol | 12 | (E)-2-(2-hydroxybenzylidene)-1-phenylhydrazine | 68 |

| 3 | 4-Nitrobenzaldehyde | Ethanol | 8 | (E)-2-(4-nitrobenzylidene)-1-phenylhydrazine | 76 |

| 4 | 4-Chlorobenzaldehyde | Ethanol | 1-2 | 1-(4-chlorobenzylidene)-2-phenylhydrazine | - |

| 5 | 4-Bromobenzaldehyde | Ethanol | 1-2 | 1-(4-bromobenzylidene)-2-phenylhydrazine | - |

Data compiled from various synthetic procedures. derpharmachemica.com

Role as Key Synthetic Intermediates in Non-Clinical Pharmaceutical Research

Hydrazine, 1-phenyl-1-(2-phenylethyl)-, a 1,1-disubstituted or unsymmetrical (unsym-) hydrazine, serves as a valuable intermediate in the synthesis of diverse molecular scaffolds, particularly nitrogen-containing heterocycles. thieme-connect.de Due to its structural features—a nucleophilic terminal nitrogen and two distinct substituents on the other nitrogen—it offers a versatile platform for constructing complex molecules evaluated in non-clinical pharmaceutical research. Its utility is primarily centered on its ability to react with various electrophilic partners, leading to the formation of hydrazones which can, in some cases, undergo subsequent cyclization to form heterocyclic ring systems of significant interest in drug discovery. researchgate.net

The synthetic importance of 1,1-disubstituted hydrazines like 1-phenyl-1-(2-phenylethyl)hydrazine lies in their capacity to act as building blocks for compounds with potential therapeutic applications. Research in medicinal chemistry often leverages these intermediates to generate libraries of novel compounds for biological screening.

Formation of Bioactive Hydrazones

A primary and fundamental reaction of 1-phenyl-1-(2-phenylethyl)hydrazine is its condensation with aldehydes and ketones to form stable hydrazones. This reaction is pivotal in linking the hydrazine core to other pharmacologically relevant moieties. In non-clinical research, this derivatization is used to synthesize molecules designed to interact with specific biological targets.

For instance, research into inhibitors for PERK (Protein kinase R-like endoplasmic reticulum kinase), a target for diseases associated with aggregation-prone proteins, utilized a 1,1-disubstituted hydrazine as a key intermediate. justia.com In a similar synthetic strategy, 1-phenyl-1-(2-phenylethyl)hydrazine could react with a substituted aromatic aldehyde, such as a dihydroxybenzaldehyde derivative, to yield a complex hydrazone. This modular approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

Table 1: Illustrative Synthesis of a Hydrazone Derivative

| Reactant A | Reactant B | Product | Potential Research Area |

|---|

Synthesis of Pyrazolidinone Scaffolds

The reaction of 1,1-disubstituted hydrazines with α,β-unsaturated esters provides a pathway to pyrazolidinone heterocycles. This transformation typically proceeds through an initial Michael addition of the terminal nitrogen to the unsaturated system, followed by an intramolecular cyclization. Using 1-phenyl-1-(2-phenylethyl)hydrazine as the starting material, reaction with an acrylate (B77674) ester would be expected to yield a 1-phenyl-2-(2-phenylethyl)pyrazolidin-3-one derivative. Pyrazolidinone cores are present in a number of compounds explored for various therapeutic activities. researchgate.net

Table 2: General Synthesis of Pyrazolidinones

| Hydrazine Derivative | Reactant | Resulting Heterocycle |

|---|

Precursors to Indole and Pyrazole Derivatives

While the classic Fischer indole synthesis requires a monosubstituted hydrazine, modified procedures involving intermolecular hydroamination enable 1,1-disubstituted hydrazines to serve as precursors for indole synthesis. The reaction of a 1,1-disubstituted hydrazine with an alkyne, catalyzed by titanium reagents like TiCl₄, yields an intermediate that can undergo a subsequent Fischer-type cyclization. sapub.orgresearchgate.net This pathway opens up possibilities for creating highly substituted indole rings, which are privileged structures in medicinal chemistry. researchgate.net

Furthermore, 1,1-disubstituted hydrazines are employed in the synthesis of other heterocyclic systems like 5-aminopyrazoles. The reaction with a ketone can form a hydrazone intermediate that, in the presence of a base, undergoes cyclization to yield a tetrasubstituted 5-aminopyrazole derivative. beilstein-journals.org These scaffolds are of interest due to their wide range of reported biological activities. beilstein-journals.org

It is important to note that the substitution pattern of the hydrazine dictates its synthetic utility. In some reaction schemes, the presence of two substituents on one nitrogen, as in 1-phenyl-1-(2-phenylethyl)hydrazine, can halt a reaction at the hydrazone stage, preventing further cyclization where an N-H proton is required. acs.org This specific reactivity is a key consideration for chemists when designing synthetic routes in a drug discovery program.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Hydrazine, 1-phenyl-1-(2-phenylethyl)- |

Computational and Theoretical Chemistry of 1 Phenyl 1 2 Phenylethyl Hydrazine

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a specific molecule like 1-phenyl-1-(2-phenylethyl)hydrazine, these calculations would typically provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Molecular Property Prediction

Geometry optimization calculations would determine the most stable three-dimensional arrangement of atoms in the 1-phenyl-1-(2-phenylethyl)hydrazine molecule. This process finds the minimum energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. From this optimized structure, various molecular properties could be predicted. However, specific values from such calculations for this compound are not present in the available literature.

Electronic Structure Analysis

Analysis of the electronic structure would offer a deeper understanding of the molecule's reactivity and spectroscopic properties.

HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and the energy required for electronic excitation.

Without specific studies, no data tables for these electronic properties can be generated for 1-phenyl-1-(2-phenylethyl)hydrazine.

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For 1-phenyl-1-(2-phenylethyl)hydrazine, such simulated spectra have not been published.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations would be employed to study the conformational flexibility of the 1-phenyl-1-(2-phenylethyl)hydrazine molecule over time. This is particularly important for a molecule with several rotatable bonds. MD simulations could identify the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior. This level of analysis is not currently available in the literature.

Advanced Quantum Chemical Calculations

More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more accurate predictions of the molecule's properties. These methods are often used to benchmark results from less computationally demanding methods like DFT. There is no evidence of such calculations having been performed for 1-phenyl-1-(2-phenylethyl)hydrazine.

Biological and Biochemical Interactions of 1 Phenyl 1 2 Phenylethyl Hydrazine in Vitro Research

Receptor Binding and Molecular Target Engagement Research (In Vitro)

No data available.

In Vitro Metabolic Pathways and Chemical Transformations Relevant to Biological Systems

No data available.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

No data available.

In Silico Molecular Docking and Computational Biological Evaluation

No data available.

Further investigation and primary research would be required to characterize the in vitro profile of 1-phenyl-1-(2-phenylethyl)hydrazine.

Advanced Analytical Techniques for Research on 1 Phenyl 1 2 Phenylethyl Hydrazine

Chromatographic Methods for Purification and Analysis (e.g., Thin Layer Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for the separation and analysis of 1-phenyl-1-(2-phenylethyl)hydrazine from reaction mixtures, byproducts, and starting materials.

Thin Layer Chromatography (TLC) Thin Layer Chromatography serves as a rapid and effective qualitative tool for monitoring the progress of synthesis reactions and for the preliminary assessment of compound purity. researchgate.net It is also invaluable for optimizing solvent systems for larger-scale purification via column chromatography. In a typical application, the compound is spotted on a silica (B1680970) gel plate and developed in a solvent system, with visualization often achieved under UV light.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297)/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring reaction completion and assessing the presence of impurities. |

Gas Chromatography (GC) Gas Chromatography is a powerful technique for the analysis of volatile compounds. However, due to the polarity and low volatility of many hydrazines, direct analysis can be challenging. researchgate.net Therefore, derivatization is a common strategy to enhance volatility and thermal stability, allowing for sensitive detection. A quantitative electron-capture gas chromatographic assay has been developed for monoalkylhydrazines, including the structurally related phenelzine (B1198762). nih.gov This procedure involves reacting the hydrazine with an agent like pentafluorobenzaldehyde (B1199891) to form a stable hydrazone derivative, which is more amenable to GC analysis and highly sensitive to electron-capture detection. nih.gov

Another approach involves derivatization with acetone (B3395972) to form the corresponding acetone azine, which can be analyzed with a Flame Ionization Detector (FID). sielc.com

| Parameter | Example Condition |

|---|---|

| Derivatizing Agent | Pentafluorobenzaldehyde or Acetone nih.govsielc.com |

| Column | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) or similar sielc.com |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) nih.govsielc.com |

| Injector Temperature | 200 °C sielc.com |

| Oven Program | Initial temperature 95°C, with a programmed ramp sielc.com |

| Carrier Gas | Helium sielc.com |

Quantitative Analysis Methodologies for Research Purity and Yield

Accurate determination of purity and reaction yield requires robust quantitative methods, with High-Performance Liquid Chromatography being the predominant technique.

High-Performance Liquid Chromatography (HPLC) HPLC is the method of choice for the quantitative analysis of non-volatile or thermally unstable compounds like 1-phenyl-1-(2-phenylethyl)hydrazine. Reverse-phase HPLC, using a stationary phase such as octadecylsilane (B103800) (C18) or phenyl bonded silica gel, is commonly employed. google.comijcpa.in The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.comgoogle.com Detection is usually performed with a UV detector at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, often around 226-260 nm. google.comgoogle.com This method can be validated according to ICH guidelines to determine linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

| Parameter | Example Condition |

|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica, 5 µm ijcpa.in |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., acetate buffer, pH 6.4-6.8) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 25 °C google.com |

| Detection Wavelength | 260 nm google.com |

| Application | Purity assessment, yield calculation, and stability studies. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) For higher sensitivity and specificity, especially when analyzing the compound in complex biological matrices, LC-MS/MS is utilized. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. A validated LC-MS/MS method can achieve very low detection limits, often below 1 ppm, by using multiple reaction monitoring (MRM) to isolate and detect specific parent-daughter ion transitions, thereby minimizing matrix interference.

Spectrophotometric and Fluorometric Assays for Biochemical Activity Measurements

Given that 1-phenyl-1-(2-phenylethyl)hydrazine is an analog of the MAO inhibitor phenelzine, its primary biochemical activity is expected to be the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). nih.govmdpi.com Spectrophotometric and fluorometric assays are commonly used to measure this inhibitory activity.

Spectrophotometric Assays A widely used method is the peroxidase-linked spectrophotometric assay. nih.govnih.gov This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate, such as tyramine (B21549) or 4-(Trifluoromethyl)benzylamine. nih.govnih.gov The H₂O₂ then participates in a peroxidase-catalyzed reaction that generates a colored product. For instance, in the presence of horseradish peroxidase, H₂O₂ oxidizes 4-aminoantipyrine, which then condenses with vanillic acid to form a red quinoneimine dye. nih.govnih.gov The rate of color formation, measured by the increase in absorbance at a specific wavelength (e.g., 490-498 nm), is proportional to the MAO activity. nih.govnih.gov The potency of an inhibitor like 1-phenyl-1-(2-phenylethyl)hydrazine is determined by measuring the reduction in this rate at various inhibitor concentrations to calculate an IC₅₀ value.

| Component | Function | Reference |

|---|---|---|

| MAO Enzyme (A or B) | Catalyzes substrate oxidation. | nih.gov |

| Amine Substrate (e.g., Tyramine) | Oxidized by MAO to produce H₂O₂. | nih.gov |

| Horseradish Peroxidase (HRP) | Catalyzes the color-producing reaction. | nih.gov |

| Chromogenic Reagents (e.g., 4-Aminoantipyrine, Vanillic acid) | React in the presence of H₂O₂ and HRP to form a colored dye. | nih.govnih.gov |

| Inhibitor (Test Compound) | Reduces the rate of the MAO reaction. | nih.gov |

| Detection Wavelength | ~490 nm | nih.gov |

Fluorometric Assays Fluorometric assays offer an alternative with potentially higher sensitivity. These assays also rely on the detection of H₂O₂ produced by the MAO reaction. Instead of a chromogenic substrate, a fluorogenic probe is used. Commercial kits are available that provide a convenient method for screening MAO inhibitors. bioassaysys.com In these assays, H₂O₂ reacts with a probe in the presence of peroxidase to generate a highly fluorescent product. The increase in fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm), is directly proportional to the MAO activity. bioassaysys.com This "mix-incubate-measure" format is robust and amenable to high-throughput screening of potential inhibitors. bioassaysys.com

| Feature | Spectrophotometry | Fluorometry |

|---|---|---|

| Principle | Measurement of light absorbance (color change). nih.gov | Measurement of light emission (fluorescence). bioassaysys.com |

| Detection Product | Colored dye (e.g., quinoneimine). nih.gov | Fluorescent molecule. bioassaysys.com |

| Sensitivity | Good | High to Very High |

| Instrumentation | Spectrophotometer or plate reader. | Fluorometer or fluorescent plate reader. |

| Advantages | Inexpensive, common reagents. nih.gov | High sensitivity, suitable for high-throughput screening. bioassaysys.com |

Future Research Directions and Perspectives for 1 Phenyl 1 2 Phenylethyl Hydrazine

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved synthetic routes to 1-phenyl-1-(2-phenylethyl)hydrazine and its derivatives is a primary area for future investigation. Current methods may involve multi-step processes, and the focus will be on creating more streamlined, cost-effective, and environmentally benign pathways.

Key areas of research could include:

Catalytic Hydrogenation: A potential strategy involves a tandem approach that combines an acid-catalyzed condensation reaction with a subsequent hydrogenation step. For example, phenylhydrazine (B124118) could react with a cinnamaldehyde (B126680) derivative to form an unsaturated hydrazone, which is then selectively hydrogenated to yield the target compound. The use of catalysts like Raney nickel or palladium-on-carbon could be optimized to improve yield and regioselectivity.

Metal-Free Synthesis: Inspired by recent advancements, light-induced, metal-free strategies using hydrazine (B178648) as a reductant could be explored. researchgate.net This approach offers mild reaction conditions and avoids the use of heavy metal catalysts.

Protecting Group Strategies: The use of protecting groups, such as the BOC group on the terminal nitrogen of phenylhydrazine, can help direct reactivity to the nitrogen adjacent to the aromatic ring. This allows for selective alkylation and the introduction of the 2-phenylethyl group with greater control. doi.org

| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions |

| Condensation-Hydrogenation | Higher regioselectivity, potential for scalability. | Phenylhydrazine, cinnamaldehyde derivatives, Raney Ni or Pd/C, H₂. |

| Metal-Free Synthesis | Mild conditions, environmentally friendly. | Light, hydrazine as reductant. researchgate.net |

| Protecting Group Strategy | High selectivity for N-alkylation. | BOC-protected phenylhydrazine, n-butyllithium. doi.org |

Design and Synthesis of New Derivatives and Analogues with Tailored Properties

A significant avenue for future research lies in the design and synthesis of novel derivatives and analogues of 1-phenyl-1-(2-phenylethyl)hydrazine. By modifying the phenyl and phenylethyl rings with various functional groups, it is possible to create a library of compounds with tailored electronic, optical, and biological properties.

Future work could focus on:

Heterocyclic Derivatives: Phenylhydrazine is a well-established precursor for synthesizing a wide range of nitrogen-containing heterocycles, such as pyrazoles, pyrazolines, and triazolones. wisdomlib.orgresearchgate.net The reaction of 1-phenyl-1-(2-phenylethyl)hydrazine with diketones, chalcones, or other suitable precursors could yield novel heterocyclic systems with potential applications in medicine and materials science. nih.govnih.gov

Hydrazone and Schiff Base Analogues: Condensation reactions with various aldehydes and ketones can produce a diverse range of hydrazone and Schiff base derivatives. wisdomlib.orgnih.gov These compounds are known for their coordination chemistry and potential biological activities.

Functional Group Modification: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can significantly alter the molecule's properties. For instance, adding halogen or ester groups could provide handles for further chemical transformations. doi.org

| Derivative Class | Synthetic Precursors | Potential Properties/Applications |

| Pyrazoles/Pyrazolines | Chalcones, diketones. wisdomlib.orgnih.gov | Antimicrobial, antifungal, anticancer activities. researchgate.net |

| Triazolones | N-alkoxycarbonylcarboximidothioates. doi.org | Diverse functional group tolerance for further synthesis. doi.org |

| Hydrazones/Schiff Bases | Aldehydes, ketones. wisdomlib.orgnih.gov | Chelating agents, biological activity. researchgate.net |

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving 1-phenyl-1-(2-phenylethyl)hydrazine is crucial for optimizing existing synthetic methods and discovering new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

Areas for investigation include:

Reactive Intermediates: Studies on phenylhydrazine have shown the formation of reactive intermediates like phenyldiazine and phenyl radicals during metabolic or chemical transformations. researchgate.net Investigating the formation and reactivity of similar intermediates from 1-phenyl-1-(2-phenylethyl)hydrazine could provide insights into its bioactivation or degradation pathways.

Catalytic Cycles: For metal-catalyzed reactions, such as copper-catalyzed processes, detailed mechanistic studies can reveal the role of radical species and the competition between different reaction pathways. mdpi.com This knowledge is essential for controlling product selectivity.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the energetics of transition states, providing a theoretical framework to complement experimental findings. mdpi.commdpi.com

Potential Applications in Materials Science and Organic Electronics

The aromatic nature of 1-phenyl-1-(2-phenylethyl)hydrazine makes it and its derivatives interesting candidates for applications in materials science and organic electronics.

Future research could explore:

Chemical Sensors: Hydrazine derivatives containing aromatic substituents have shown promise in the development of chemical sensors. The aromatic rings in 1-phenyl-1-(2-phenylethyl)hydrazine could enhance its utility in sensor technologies, potentially for detecting specific analytes.

Non-Linear Optical (NLO) Materials: Organic materials with significant charge transfer characteristics can exhibit NLO properties. researchgate.net By synthesizing derivatives with donor-acceptor architectures, it may be possible to develop new materials for optical applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazine moiety can act as a ligand to coordinate with metal ions. researchgate.net This could enable the synthesis of novel coordination polymers or MOFs with interesting structural and functional properties, such as porosity or catalysis.

Continued Research in Non-Clinical Drug Discovery and Chemical Biology

Hydrazine and phenylhydrazine derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. wisdomlib.orgresearchgate.net This provides a strong rationale for exploring the potential of 1-phenyl-1-(2-phenylethyl)hydrazine in non-clinical drug discovery.

Future directions include:

Antimicrobial and Anticancer Screening: Derivatives such as pyrazoles and pyrazolines synthesized from phenylhydrazine precursors have shown antimicrobial and anticancer properties. researchgate.net A library of 1-phenyl-1-(2-phenylethyl)hydrazine derivatives could be screened against various bacterial, fungal, and cancer cell lines.

Enzyme Inhibition: The structural features of this compound might make it a suitable starting point for designing enzyme inhibitors. For example, the development of fentanyl derivatives, which also contain a 1-(2-phenylethyl) moiety, highlights the importance of this structural motif in interacting with biological targets. nih.gov

Generative AI in Drug Design: Modern drug discovery increasingly utilizes artificial intelligence to design novel molecules with desired properties. insilico.com The 1-phenyl-1-(2-phenylethyl)hydrazine scaffold could be used as a template in generative AI platforms to design new drug candidates for various therapeutic targets. insilico.com

Q & A

Q. What are the established synthetic routes for preparing 1-phenyl-1-(2-phenylethyl)hydrazine derivatives, and how do reaction conditions influence product purity?

Hydrazine derivatives are typically synthesized via condensation reactions between hydrazine and carbonyl compounds (e.g., ketones or aldehydes). For example, hydrazones form under acidic or basic conditions with solvents like ethanol or methanol, often requiring reflux (60–80°C) to drive the reaction to completion . Product purity is influenced by stoichiometric ratios, solvent selection (polar aprotic solvents enhance yield), and post-synthesis purification methods such as recrystallization or column chromatography . Impurities may arise from side reactions, such as over-oxidation or incomplete hydrazine substitution, necessitating rigorous analytical validation (e.g., NMR, FT-IR).

Q. How can UV-Vis spectroscopy and LC-MS/MS be optimized for quantitative analysis of hydrazine derivatives in complex matrices?

UV-Vis spectroscopy leverages the strong absorbance of hydrazine derivatives at specific wavelengths. For example, potassium permanganate reduction by hydrazine shows maxima at 546 and 526 nm (ε ≈ 2200–2300 L·mol⁻¹·cm⁻¹), enabling quantification in aqueous solutions . For complex biological or catalytic matrices, LC-MS/MS provides higher specificity. A validated method for genotoxic hydrazine impurities involves reverse-phase chromatography with MRM (multiple reaction monitoring) to isolate target ions, achieving detection limits <1 ppm . Matrix effects (e.g., solvent interference) are mitigated using isotopically labeled internal standards.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic decomposition of hydrazine derivatives for hydrogen production, and how do catalyst structures affect reaction pathways?

Hydrazine decomposition (N₂H₄ → N₂ + 2H₂) is catalyzed by transition metals (e.g., Pt, Ni) or organocatalysts like bicyclic hydrazines. Computational studies reveal that [2.2.2]-bicyclic hydrazines lower activation barriers by stabilizing transition states during cycloreversion steps, enhancing H₂ yield . Catalyst surface geometry and electron-donating substituents (e.g., phenyl groups) modulate selectivity toward H₂ versus NH₃ by altering adsorption-desorption kinetics . In situ FT-IR and mass spectrometry track intermediate species (e.g., NH₂ radicals) to validate proposed mechanisms.

Q. How do structural modifications in phenylhydrazine derivatives influence their genotoxic potential, and what analytical strategies identify low-abundance genotoxic impurities?

Hydrazine moieties are genotoxic due to DNA alkylation or oxidative damage. Substituents like acetyl groups (e.g., 1-acetyl-2-phenylhydrazine) reduce reactivity by steric hindrance, lowering mutagenic risk . Predictive tools like DEREK Nexus assess structural alerts for carcinogenicity, while LC-MS/MS quantifies impurities at trace levels (e.g., BOC hydrazine derivatives) using collision-induced dissociation (CID) to fragment target ions . Method validation includes spike-recovery experiments in API matrices to ensure accuracy (90–110%) and precision (RSD <5%).

Q. What computational frameworks are used to predict the reactivity of hydrazine derivatives in ring-opening metathesis or cycloaddition reactions?

Density functional theory (DFT) calculations map energy landscapes for hydrazine-catalyzed reactions. For example, norbornene ring-opening metathesis involves hydrazine-mediated cycloreversion steps with activation barriers <25 kcal/mol, predicted by transition state modeling . Solvent effects (e.g., dielectric constant of methanol) are incorporated via implicit solvation models (e.g., SMD), while substituent effects (e.g., electron-withdrawing groups) are analyzed using Fukui indices to identify nucleophilic sites .

Q. How do hydrazine derivatives perform as non-toxic monopropellants in spacecraft thrusters, and what design parameters optimize decomposition efficiency?

Hydrazine derivatives like ASCENT (AF-M315E) offer 50% higher specific impulse than hydrazine, with reduced toxicity. Catalyst bed design (e.g., Ir/Al₂O₃ granules) ensures complete decomposition in thrusters, requiring chamber temperatures >800°C for N₂ and H₂O production . Computational fluid dynamics (CFD) models optimize injector geometry (e.g., capillary design) to achieve mass flow rates of 5 g/sec, minimizing pressure drops and thermal degradation .

Methodological Considerations

Q. What experimental protocols validate the crystallographic and spectroscopic properties of phenylhydrazine derivatives?

Single-crystal X-ray diffraction confirms molecular geometry (e.g., bond angles, torsion) for derivatives like 1-(phthalazin-1-ylidene)hydrazine, with data refined using SHELXL . FT-IR identifies functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹, C=O at 1650–1750 cm⁻¹), while ¹H NMR (400 MHz, MeOD) resolves hydrazine proton environments (δ 7.2–8.5 ppm for aromatic protons) .

Q. How are hydrazine derivatives integrated into Fischer indole synthesis or carbonyl-olefin metathesis, and what side reactions require mitigation?

In Fischer indole synthesis, phenylhydrazine reacts with ketones under acidic conditions (HCl, 100°C) to form indoles, with side products (e.g., over-alkylated derivatives) minimized by controlling stoichiometry . For metathesis, hydrazine catalysts require anhydrous conditions to prevent hydrolysis, with reaction progress monitored via GC-MS to detect intermediates like cyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.